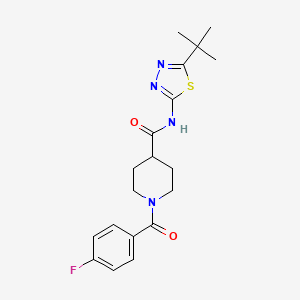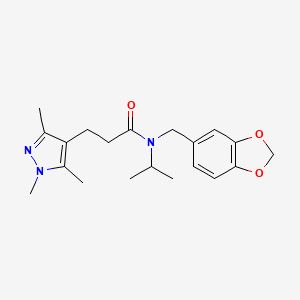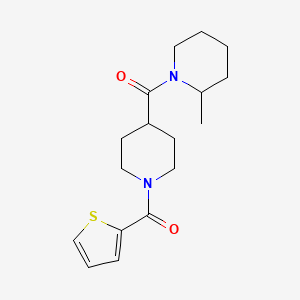![molecular formula C19H15FN2O3S B4445730 3'-(4-FLUOROPHENYL)-1-PROPANOYL-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B4445730.png)
3'-(4-FLUOROPHENYL)-1-PROPANOYL-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE
Descripción general
Descripción
3’-(4-FLUOROPHENYL)-1-PROPANOYL-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE is a complex organic compound that features a unique spirocyclic structure. This compound is part of the indole and thiazolidine families, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 3’-(4-FLUOROPHENYL)-1-PROPANOYL-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of the indole and thiazolidine precursors, followed by their coupling under specific conditions. Common synthetic routes include:
Indole Synthesis: The indole nucleus can be synthesized via Fischer indole synthesis or Bartoli indole synthesis.
Thiazolidine Synthesis: Thiazolidine rings are often prepared through the reaction of cysteine with aldehydes or ketones.
Coupling Reaction: The final step involves the coupling of the indole and thiazolidine moieties, often facilitated by catalysts and under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
3’-(4-FLUOROPHENYL)-1-PROPANOYL-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the spirocyclic structure.
Common Reagents: Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and halogens (for substitution) are commonly used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 3’-(4-FLUOROPHENYL)-1-PROPANOYL-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to various receptors and enzymes, modulating their activity.
Pathways: It affects signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparación Con Compuestos Similares
Compared to other similar compounds, 3’-(4-FLUOROPHENYL)-1-PROPANOYL-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE stands out due to its unique spirocyclic structure and diverse biological activities. Similar compounds include:
Indole Derivatives: Such as indole-3-acetic acid and indole-3-propionic acid.
Thiazolidine Derivatives: Such as thiazolidine-2,4-dione and thiazolidine-4-carboxylic acid.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1'-propanoylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-2-16(23)21-15-6-4-3-5-14(15)19(18(21)25)22(17(24)11-26-19)13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUMNQDAWGDIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2C3(C1=O)N(C(=O)CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenylacetamide](/img/structure/B4445653.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4445669.png)

![3-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]-4(3H)-quinazolinone](/img/structure/B4445675.png)
![2,6-dimethoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide](/img/structure/B4445683.png)

![2-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B4445703.png)
![4-[(tert-butylamino)methyl]benzoic acid hydrochloride](/img/structure/B4445718.png)


![Dimethyl[(4-propoxyphenyl)sulfonyl]amine](/img/structure/B4445741.png)
![N-allyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445744.png)

![N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445761.png)
